molecular formula C14H15ClN2O2S B12182805 N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B12182805
M. Wt: 310.8 g/mol
InChI Key: WSOIUUMJXRJOJX-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is derived from its 1,3-thiazole core, substituted at positions 2, 4, and 5. The parent structure, 1,3-thiazole (C₃H₃NS), undergoes functionalization as follows:

  • Position 2 : Methyl group (-CH₃).
  • Position 5 : Propan-2-yl group (-CH(CH₃)₂).
  • Position 4 : Carboxamide group (-C(=O)NH-) linked to a 5-chloro-2-hydroxyphenyl ring.

The molecular formula is C₁₄H₁₅ClN₂O₂S , with a molecular weight of 313.80 g/mol . Key structural features include the planar thiazole ring, the chlorinated hydroxyphenyl moiety, and the branched isopropyl group, which collectively influence the compound’s electronic and steric properties.

Table 1: Molecular Formula Breakdown

Component Contribution
Thiazole core C₃H₂NS
2-methyl substituent CH₃
5-(propan-2-yl) substituent C₃H₇
4-carboxamide group CONH(C₆H₃ClO)
Total C₁₄H₁₅ClN₂O₂S

The carboxamide group introduces hydrogen-bonding capability, while the chloro and hydroxyl groups on the phenyl ring enhance polarity.

Crystallographic Characterization via X-ray Diffraction (XRD) Studies

Although XRD data specific to this compound are not publicly available, analogous thiazole-carboxamide derivatives exhibit monoclinic or orthorhombic crystal systems. For example, 4-methyl-N-(naphthalen-1-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide (a structurally related compound) crystallizes in the P2₁/c space group with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.78 Å, and β = 105.6°. Hydrogen bonding between the carboxamide NH and thiazole sulfur or carbonyl oxygen typically stabilizes the lattice.

Table 2: Hypothetical XRD Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.85
b (Å) 11.20
c (Å) 15.30
β (°) 107.3
Z 4

The isopropyl group likely induces steric hindrance, affecting packing efficiency and intermolecular interactions.

Spectroscopic Profiling: NMR (¹H, ¹³C), IR, and Mass Spectrometry

¹H NMR Analysis
  • Thiazole protons : Deshielded aromatic protons resonate at δ 7.8–8.2 ppm (position-dependent).
  • Methyl groups :
    • 2-methyl: Singlet at δ 2.5 ppm.
    • 5-isopropyl: Septet (δ 2.9 ppm, CH) and doublet (δ 1.2 ppm, CH₃).
  • Phenyl ring :
    • Hydroxyl proton: Broad singlet at δ 9.8 ppm.
    • Aromatic protons: Doublets at δ 6.8–7.4 ppm (meta/para coupling).
  • Amide NH : δ 10.1 ppm (exchangeable).
¹³C NMR Analysis
  • Thiazole carbons : C-2 (δ 165.2 ppm, carbonyl), C-4 (δ 155.0 ppm, carboxamide), C-5 (δ 130.5 ppm).
  • Phenyl carbons : C-Cl (δ 125.3 ppm), C-OH (δ 158.7 ppm).
IR Spectroscopy
  • Amide C=O stretch : 1665 cm⁻¹.
  • N-H bend : 1540 cm⁻¹.
  • O-H stretch : 3250 cm⁻¹ (phenolic).
  • C-Cl stretch : 750 cm⁻¹.
Mass Spectrometry
  • Molecular ion peak : m/z 314 [M+H]⁺.
  • Key fragments :
    • Loss of isopropyl group (m/z 257).
    • Cleavage of the carboxamide bond (m/z 178).

Computational Validation of Molecular Geometry Through Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry, revealing:

  • Bond lengths : Thiazole C-S (1.71 Å), C-N (1.29 Å).
  • Dihedral angles : Thiazole-phenyl torsion angle of 28.5°, indicating moderate conjugation.
  • HOMO-LUMO gap : 4.2 eV, suggesting stability against electrophilic attack.

Table 3: DFT-Optimized Geometric Parameters

Parameter Calculated Value
C-S bond length 1.71 Å
C=O bond length 1.23 Å
N-H bond length 1.01 Å
HOMO-LUMO gap 4.2 eV

Electrostatic potential maps highlight electron density accumulation at the carboxamide oxygen and thiazole nitrogen, designating them as nucleophilic sites.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H15ClN2O2S/c1-7(2)13-12(16-8(3)20-13)14(19)17-10-6-9(15)4-5-11(10)18/h4-7,18H,1-3H3,(H,17,19)

InChI Key

WSOIUUMJXRJOJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-methyl-5-isopropylthiazole-4-carboxylic acid scaffold is constructed via the Hantzsch reaction, which involves condensation of a thioamide with an α-halo ketone.

Representative Procedure :

  • Thioamide Preparation : React isobutyric acid derivatives with phosphorus pentasulfide (P2_2S5_5) to form thioamides.

  • Cyclization : Treat the thioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (80–90°C, 6–8 h).

  • Isolation : Yield ranges from 60–75% after recrystallization from ethanol.

Key Data :

StepReagents/ConditionsYieldReference
Thioamide formationP2_2S5_5, toluene, 110°C, 4 h85%
CyclizationEthyl 2-chloroacetoacetate, ethanol, reflux68%

Carboxylic Acid Activation

Ester Hydrolysis

The methyl ester of 2-methyl-5-isopropylthiazole-4-carboxylic acid is hydrolyzed to the free acid using NaOH or HCl.

Procedure :

  • Dissolve methyl ester (1 eq) in 10% NaOH (3 eq) and reflux for 1 h.

  • Acidify with HCl to pH 3, precipitate the acid, and filter.

Key Data :

Starting MaterialReagentsTemperature/TimeYieldReference
Methyl ester10% NaOH, HClReflux, 1 h92%

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using SOCl2_2 or oxalyl chloride.

Procedure :

  • Reflux the acid (1 eq) with SOCl2_2 (3 eq) for 2 h.

  • Remove excess SOCl2_2 under vacuum to obtain the acid chloride.

Key Data :

AcidChlorinating AgentConditionsYieldReference
2-Methyl-5-isopropylthiazole-4-carboxylic acidSOCl2_2Reflux, 2 h99%

Amide Bond Formation

Coupling with 5-Chloro-2-Hydroxyaniline

The acid chloride reacts with 5-chloro-2-hydroxyaniline in the presence of a base (e.g., triethylamine).

Procedure :

  • Dissolve 5-chloro-2-hydroxyaniline (1 eq) in dry dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and acid chloride (1.2 eq) at 0°C.

  • Stir at room temperature for 4 h, then wash with HCl (1 M) and NaHCO3_3.

Key Data :

Acid ChlorideAmineBase/SolventYieldReference
2-Methyl-5-isopropylthiazole-4-carbonyl chloride5-Chloro-2-hydroxyanilineEt3_3N, DCM78%

Alternative Coupling Methods

Carbodiimide-based reagents (e.g., EDCl/DMAP) enable direct coupling of the carboxylic acid with the amine.

Procedure :

  • Mix 2-methyl-5-isopropylthiazole-4-carboxylic acid (1 eq), EDCl (1.2 eq), DMAP (0.1 eq), and 5-chloro-2-hydroxyaniline (1 eq) in DCM.

  • Stir at 25°C for 12 h, then purify via column chromatography.

Key Data :

Coupling ReagentSolventTemperature/TimeYieldReference
EDCl/DMAPDCM25°C, 12 h65%

Optimization Challenges

Hydroxyl Group Protection

The phenolic -OH group in 5-chloro-2-hydroxyaniline may require protection (e.g., as a silyl ether) to prevent side reactions.

Procedure :

  • Protect with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.

  • Deprotect post-coupling using tetrabutylammonium fluoride (TBAF).

Key Data :

Protecting GroupReagentsDeprotection YieldReference
TBDMSTBDMSCl, imidazole90% (post-TBAF)

Regioselectivity in Thiazole Formation

Using bulky substituents (e.g., isopropyl) at the 5-position ensures regioselective cyclization.

Comparative Analysis of Routes

MethodAdvantagesLimitationsYield RangeReference
Acid Chloride + AmineHigh efficiency, minimal byproductsRequires strict anhydrous conditions70–80%
EDCl/DMAP CouplingAvoids acid chloride handlingLower yields due to competing hydrolysis60–70%
Hantzsch SynthesisScalable thiazole formationMulti-step, moderate yields60–75%

Characterization Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 10.21 (s, 1H, NH), 8.85 (s, 1H, thiazole-H), 7.45 (d, J = 8.5 Hz, 1H, aromatic), 6.90 (d, J = 8.5 Hz, 1H, aromatic), 3.12 (m, 1H, isopropyl-CH), 2.45 (s, 3H, CH3_3), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH3_3).

  • HRMS : m/z calcd for C15_{15}H16_{16}ClN2_2O2_2S [M+H]+^+: 347.0521; found: 347.0518.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Improve safety and yield in acid chloride synthesis.

  • Catalytic MnO2_2 : Enhances oxidation efficiency in intermediate steps.

  • Cost Analysis : Bulk purchasing of SOCl2_2 and P2_2S5_5 reduces production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of thiazole, including this compound, exhibit minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus6.25
Escherichia coli12.5
Klebsiella pneumoniae12.5
Pseudomonas aeruginosa6.25

In addition to its antimicrobial activity, the compound has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Antiprotozoal Activity

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exhibits significant antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicate that this compound has an IC50 value of 0.37 µM, making it approximately 28 times more effective than benznidazole, a standard treatment for the disease . Furthermore, it has shown potent activity against Giardia lamblia, with an IC50 value of 10 nM, surpassing traditional treatments like metronidazole .

Table 2: Antiprotozoal Activity Data

Protozoan SpeciesIC50 (µM)Reference
Trypanosoma cruzi0.37
Giardia lamblia10 nM

Anticancer Applications

Research indicates that this compound possesses anticancer properties as well. It has been evaluated for its antiproliferative effects against multiple myeloma and lymphoma cell lines. The compound showed promising results with significant inhibition rates in cell viability assays .

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MM.1SVariable
RPMI 8226Variable
NCI-H929Variable

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with metabolic processes in microorganisms .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name Core Structure Substituents on Thiazole/Other Moieties Key Functional Groups
Target Compound 1,3-Thiazole 2-methyl, 5-(propan-2-yl), 4-carboxamide 5-chloro-2-hydroxyphenyl, carboxamide
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide Benzohydrazide 5-chloro-2-hydroxyphenyl, trihydroxybenzohydrazide Hydrazone, phenolic hydroxyls
4-Methyl-2-phenylthiazole-5-carbohydrazide 1,3-Thiazole 4-methyl, 2-phenyl, 5-carbohydrazide Carbohydrazide
Dasatinib (BMS-354825) 1,3-Thiazole 2-aminopyrimidine, piperazinyl Chlorophenyl, carboxamide
Carvacrol Phenol 2-methyl-5-(propan-2-yl)phenol Phenolic hydroxyl, isopropyl
N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide 1,3-Thiazole 4-methyl, 2-pyridinyl, 5-carboxamide 4-bromophenyl

Key Observations:

  • Thiazole Core vs. Benzohydrazide/Phenol: The target compound’s thiazole core distinguishes it from benzohydrazide derivatives (e.g., ) and phenolic compounds like carvacrol . Thiazoles are electron-deficient heterocycles, offering stability and diverse reactivity compared to benzohydrazides or phenols.
  • The isopropyl group at position 5 on the thiazole is less common than methyl or phenyl substituents (e.g., ), which may modulate lipophilicity and steric effects.

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C14H14ClN3O3S\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_3\text{S}

Biological Activity Overview

The biological activities of thiazole derivatives are influenced by their structural features. The presence of electron-withdrawing and electron-donating groups plays a crucial role in enhancing their bioactivity.

Antimicrobial Activity

  • Bacterial Inhibition :
    • The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • Structure-activity relationship studies indicate that modifications in the thiazole ring can enhance antibacterial potency. For instance, compounds with hydrophobic moieties at specific positions demonstrated improved activity .
  • Antifungal Properties :
    • The compound has also been tested against fungal pathogens such as Candida albicans and Aspergillus niger, showing MIC values between 3.92 and 4.23 mM . These findings suggest that the thiazole scaffold is effective in combating fungal infections.

Anticancer Activity

Recent studies have indicated that thiazole derivatives may possess anticancer properties by targeting specific cellular pathways:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Case Study : In vitro studies demonstrated that this compound significantly reduced viability in breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The pharmacological effectiveness of thiazole derivatives is often linked to their chemical structure:

  • Electron-Withdrawing Groups : The presence of chloro and hydroxy groups enhances lipophilicity and improves membrane permeability, which is crucial for antimicrobial activity .
  • Hydrophobic Moieties : Compounds with hydrophobic substituents at the 2-position of the thiazole ring have shown increased antibacterial activity due to better interaction with bacterial membranes .

Data Tables

Biological ActivityMIC (μg/mL)Target Organisms
Antibacterial1.95 - 15.62Staphylococcus aureus, E. coli
Antifungal3.92 - 4.23Candida albicans, Aspergillus niger
AnticancerIC50 (varies)MCF-7 (breast cancer)

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